molecular formula C14H15NO3 B1603155 Methyl 6-(dimethylamino)-4-hydroxy-2-naphthoate CAS No. 263026-75-1

Methyl 6-(dimethylamino)-4-hydroxy-2-naphthoate

Cat. No. B1603155
M. Wt: 245.27 g/mol
InChI Key: NGYJVUQZTJCWLD-UHFFFAOYSA-N
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Description

Compounds with dimethylamino groups are often used in the field of chemistry due to their basicity and nucleophilic properties . They can act as catalysts for a variety of reactions such as esterifications with anhydrides .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with dimethylamine . For instance, 4-Dimethylaminopyridine (DMAP) can be prepared in a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine .


Molecular Structure Analysis

The molecular structure of compounds with dimethylamino groups can be analyzed using various spectroscopic techniques, including FT-IR, UV–vis, and 1H-NMR .


Chemical Reactions Analysis

Dimethylamino compounds can participate in a variety of chemical reactions. For example, DMAP is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides .


Physical And Chemical Properties Analysis

The physical and chemical properties of dimethylamino compounds can be determined using various analytical techniques. For example, DMAP is a white solid with a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg .

Scientific Research Applications

Alzheimer's Disease Research

  • Methyl 6-(dimethylamino)-4-hydroxy-2-naphthoate derivatives are used in Alzheimer's disease research, particularly in the development of imaging agents like [18F]FDDNP, for detecting amyloid plaques and neurofibrillary tangles in the brain via PET scans. These compounds have been shown to accumulate in brain areas dense in amyloid plaques and neurofibrillary tangles, correlating with memory performance scores (Shoghi-Jadid et al., 2002).
  • Another study explored the synthesis and optical properties of a specific derivative as a fluorescent probe for β-amyloids, showing high binding affinities toward Aβ(1–40) aggregates, which is useful in the molecular diagnosis of Alzheimer's disease (Fa et al., 2015).

Cancer Research

  • A study on carboxamide derivatives of benzo[b][1,6]naphthyridines, involving a reaction with 4-dimethylaminomethylene, revealed potent cytotoxic activities against various cancer cell lines. This highlights its potential use in developing new cancer therapies (Deady et al., 2003).

Air Quality Monitoring

  • Derivatives of Methyl 6-(dimethylamino)-4-hydroxy-2-naphthoate have been employed in environmental science, particularly in the monitoring of aldehydes in the air. Compounds like DMNTH (4-N,N-dimethylamino-6-(4′-methoxy-1′-naphthyl)-1,3,5-triazine-2-hydrazine) have been synthesized and used for determining aldehydes in air samples, showing superior limits of detection compared to traditional methods (Kempter et al., 2002).

Analytical Chemistry Applications

  • In the field of analytical chemistry, a new sensitive derivatization reagent based on 4-dimethylamino-1-naphthoyl nitrile has been developed for the chromatographic separation of hydroxyl compounds. This demonstrates its utility in enhancing the sensitivity and specificity of chromatographic analyses (Goto et al., 1981).

Safety And Hazards

Safety and hazards associated with dimethylamino compounds can vary depending on the specific compound. For example, DMAP is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions of research on dimethylamino compounds could involve the development of new synthetic methods, applications in various fields such as medicine and materials science, and further investigation of their physical and chemical properties .

properties

IUPAC Name

methyl 6-(dimethylamino)-4-hydroxynaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-15(2)11-5-4-9-6-10(14(17)18-3)7-13(16)12(9)8-11/h4-8,16H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYJVUQZTJCWLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C(C=C2C=C1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625806
Record name Methyl 6-(dimethylamino)-4-hydroxynaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-(dimethylamino)-4-hydroxy-2-naphthoate

CAS RN

263026-75-1
Record name Methyl 6-(dimethylamino)-4-hydroxynaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JH Do, KJ Hwang, MH Kim, CH Kim - Acta Crystallographica Section …, 2011 - scripts.iucr.org
In the title compound, C14H15NO3, the ester group is oriented so that the carbonyl group points in the opposite direction to the hydroxy group. The molecule as a whole is almost planar …
Number of citations: 2 scripts.iucr.org
MH Kim, HM Park, CH Kim - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
… A solution of methyl 6-dimethylamino-4-hydroxy-2-naphthoate (5 mmol) and 1,1-di(4-methoxyphenyl)-prop-2-yn-1-ol (5 mmol) in toluene (60 ml) containing acidic alumina (5 g) was …
Number of citations: 4 scripts.iucr.org
MH Kim, M Saleem, JS Seo, CS Choi… - Spectrochimica Acta Part A …, 2015 - Elsevier
The photophysical behavior of the photochromic naphthopyran derivative 9 with photo-switching ability has been investigated in solution phase as well as in crystalline form. The …
Number of citations: 8 www.sciencedirect.com

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